N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-phenylethyl)oxalamide
CAS No.: 1351645-86-7
Cat. No.: VC4306641
Molecular Formula: C17H20N2O3
Molecular Weight: 300.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351645-86-7 |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.358 |
| IUPAC Name | N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(1-phenylethyl)oxamide |
| Standard InChI | InChI=1S/C17H20N2O3/c1-11-9-15(13(3)22-11)10-18-16(20)17(21)19-12(2)14-7-5-4-6-8-14/h4-9,12H,10H2,1-3H3,(H,18,20)(H,19,21) |
| Standard InChI Key | AUZPLXSPKAOPLF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)CNC(=O)C(=O)NC(C)C2=CC=CC=C2 |
Introduction
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. It features a unique molecular structure that includes a furan derivative and a phenylethyl group, making it of interest in various fields, including medicinal chemistry and materials science.
Molecular Formula and Weight
-
Molecular Formula: C17H20N2O3
-
Molecular Weight: Not explicitly stated in the available sources, but it can be calculated based on the formula.
Key Components
-
Furan Moiety: The compound includes a 2,5-dimethylfuran-3-yl group, which is a derivative of furan, a five-membered ring containing oxygen.
-
Phenylethyl Group: The presence of a 1-phenylethyl group adds complexity and potential biological activity to the compound.
Synthesis Method
The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of 2,5-dimethylfuran with an appropriate amine derivative. This reaction is often catalyzed to enhance yield and purity.
Potential Chemical Reactions
-
Hydrolysis: Oxalamides can undergo hydrolysis, breaking down into their constituent parts.
-
Condensation Reactions: The compound may participate in condensation reactions with other molecules, forming new bonds.
Applications in Research
-
Medicinal Chemistry: The compound's unique structure makes it a candidate for studying interactions with biological targets, potentially leading to therapeutic applications.
-
Materials Science: Its structural complexity could also be of interest in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action involves interaction with biological targets at the molecular level, modulating biochemical pathways relevant to its potential therapeutic effects. Detailed studies are needed to understand how it binds to specific receptors or enzymes.
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
3-Acetyl-2,5-dimethylfuran
-
Chemical Formula: C8H10O2
-
Molecular Weight: 138.1638 g/mol
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
-
Chemical Formula: C13H18N2O2S
-
Molecular Weight: Approximately 270.36 g/mol
-
Applications: Potential in cancer treatment due to its structural similarities to known inhibitors.
Data Table: Comparison of Related Compounds
| Compound Name | Chemical Formula | Molecular Weight | Appearance | Applications |
|---|---|---|---|---|
| N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-phenylethyl)oxalamide | C17H20N2O3 | Not specified | Solid (white to light yellow) | Medicinal chemistry, materials science |
| 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine | C8H13NO | 139.2 g/mol | Liquid | Life science products |
| 3-Acetyl-2,5-dimethylfuran | C8H10O2 | 138.1638 g/mol | Not specified | Flavoring agent, plant metabolite |
| N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide | C13H18N2O2S | Approximately 270.36 g/mol | Not specified | Potential in cancer treatment |
This table highlights the diversity of compounds related to 2,5-dimethylfuran and their varied applications across different fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume